molecular formula C12H10B2O4 B14252479 Biphenylene-1,8-diyldiboronic acid CAS No. 480438-76-4

Biphenylene-1,8-diyldiboronic acid

Cat. No.: B14252479
CAS No.: 480438-76-4
M. Wt: 239.8 g/mol
InChI Key: AVSQIGJONKDOLH-UHFFFAOYSA-N
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Description

Significance of Aryl- and Bipyridyl-Diboronic Acids as Versatile Building Blocks in Organic Chemistry

Aryl- and bipyridyl-diboronic acids are well-established as highly versatile building blocks in the realm of organic chemistry. Boronic acids, characterized by a carbon-boron bond, are crucial reagents in a variety of chemical transformations, most notably the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction. nih.gov This reaction allows for the efficient formation of carbon-carbon bonds, a fundamental process in the synthesis of complex organic molecules. nih.gov

The presence of two boronic acid groups on an aromatic or bipyridyl core, creating a diboronic acid, opens up further possibilities for polymerization and the construction of larger, well-defined structures. These polyfunctional compounds can react at two points, enabling the formation of linear polymers, macrocycles, and intricate three-dimensional networks. nih.govrsc.org The specific geometry of the diboronic acid dictates the resulting architecture of the assembled molecules.

Overview of the Biphenylene (B1199973) Core in Advanced Molecular Architectures

The biphenylene core is a distinctive feature of Biphenylene-1,8-diyldiboronic acid. Biphenylene itself is a polycyclic aromatic hydrocarbon composed of two benzene (B151609) rings fused to a central, four-membered ring. nih.gov This central ring introduces significant strain and unusual electronic properties compared to more common aromatic systems. nih.gov Despite its 4n π-electron count, which would suggest antiaromaticity, biphenylene is a relatively stable molecule. nih.gov

In the context of advanced molecular architectures, the biphenylene unit offers a rigid and planar scaffold. Its unique geometry and electronic nature make it an attractive component for the construction of novel materials with interesting optical and electronic properties. The incorporation of biphenylene into larger systems can influence their conformation, stability, and intermolecular interactions, making it a valuable tool for designing functional materials. nih.gov

Research Trajectories and Potential of this compound as a Polyfunctional Compound

As a polyfunctional compound, this compound possesses two reactive sites—the boronic acid groups—emanating from the rigid biphenylene framework. nih.gov This combination of a unique aromatic core and dual reactivity suggests several promising research directions.

Detailed Research Findings:

While specific research exclusively focused on this compound is limited, the synthesis of a related isomer, biphenylene-2,6-(or 2,7-)diboronic acid, was reported in the Journal of the Chemical Society C. rsc.org In this work, the reaction of biphenylene with boron tribromide and a Lewis acid catalyst, followed by hydrolysis, yielded a biphenylene diboronic acid. rsc.org This historical synthesis demonstrates the feasibility of introducing multiple boronic acid functionalities onto the biphenylene core.

The true potential of this compound lies in its application as a monomer in the synthesis of advanced polymeric materials. The fixed 1,8-substitution pattern would enforce a specific geometry on the resulting polymers. This is a critical factor in the design of materials such as:

Covalent Organic Frameworks (COFs): These are crystalline porous polymers with well-defined structures. The rigidity and defined connectivity of a monomer like this compound could be exploited to create COFs with unique pore sizes and functionalities.

Porous Organic Polymers (POPs): Similar to COFs but typically amorphous, POPs are also of great interest for applications in gas storage and separation. The biphenylene unit could impart favorable properties to such materials.

Supramolecular Assemblies: The boronic acid groups can participate in self-assembly processes, forming discrete molecular cages or extended networks through reversible covalent bond formation.

The table below summarizes the key properties of this compound based on available data.

PropertyValue
Molecular Formula C₁₂H₁₀B₂O₄
PubChem CID 53421933

Interactive Data Table: Properties of this compound

PropertyValueReference
Molecular FormulaC₁₂H₁₀B₂O₄ nih.gov
PubChem Compound ID53421933 nih.gov

Properties

CAS No.

480438-76-4

Molecular Formula

C12H10B2O4

Molecular Weight

239.8 g/mol

IUPAC Name

(8-boronobiphenylen-1-yl)boronic acid

InChI

InChI=1S/C12H10B2O4/c15-13(16)9-5-1-3-7-8-4-2-6-10(14(17)18)12(8)11(7)9/h1-6,15-18H

InChI Key

AVSQIGJONKDOLH-UHFFFAOYSA-N

Canonical SMILES

B(C1=C2C(=CC=C1)C3=CC=CC(=C32)B(O)O)(O)O

Origin of Product

United States

Reactivity and Mechanistic Investigations of Biphenylene 1,8 Diyldiboronic Acid

Fundamental Reactivity of Boronic Acid Functionalities

Biphenylene-1,8-diyldiboronic acid possesses two boronic acid [-B(OH)₂] groups, which are the primary sites of its chemical reactivity. These groups are known for their ability to undergo reversible covalent bonding, a characteristic that is central to their utility in various chemical transformations. nih.gov

A hallmark reaction of boronic acids is their condensation with 1,2- or 1,3-diols to form cyclic boronate esters. researchgate.net This reaction is an equilibrium process, and the stability of the resulting ester is influenced by several factors, including the structure of the diol, the solvent, and the pH of the medium. researchgate.netresearchgate.net The interaction involves the Lewis acidic sp²-hybridized boron atom of the boronic acid reacting with the diol to form a more stable five- or six-membered ring. nih.gov This process can shift the boron center to a tetrahedral, sp³-hybridized state, particularly in the presence of a base. researchgate.netresearchgate.net

For this compound, the presence of two boronic acid moieties allows for the formation of bis-boronate esters. With common diols such as pinacol (B44631) and catechol, the following reactions can be expected:

Reaction with Pinacol: The reaction with pinacol (2,3-dimethyl-2,3-butanediol) yields a stable bis(pinacol) ester. thermofisher.comchemicalbook.com These pinacol esters are often favored in synthesis due to their enhanced thermal and hydrolytic stability, which facilitates purification by standard methods like column chromatography. rsc.org

Reaction with Catechol: Catechol (1,2-dihydroxybenzene) reacts with boronic acids to form catecholate-based boronic esters. nih.gov These esters are noted for their high Lewis acidity but can be more susceptible to hydrolysis compared to esters derived from other diols like 1,8-dihydroxynaphthalene. nih.gov The affinity of boronic acids for catechol moieties is significantly higher than for aliphatic diols. manchester.ac.uk

The formation of these esters is a key step in modifying the properties of the diboronic acid, particularly for applications in cross-coupling reactions where boronate esters are often used instead of the free boronic acids.

Table 1: Formation of Boronate Esters from this compound

Reactant DiolProduct NameGeneral Structure of Product
PinacolBiphenylene-1,8-diylbis(boronic acid pinacol ester)A biphenylene (B1199973) core with two pinacolato boronate ester groups at the 1 and 8 positions.
CatecholBiphenylene-1,8-diylbis(boronic acid catechol ester)A biphenylene core with two catecholato boronate ester groups at the 1 and 8 positions.

Boronic acids can undergo a reversible dehydration reaction to form six-membered cyclic anhydrides known as boroxines. clockss.org This process involves the condensation of three boronic acid molecules with the elimination of three molecules of water. clockss.org The stability of the resulting boroxine (B1236090) is influenced by electronic factors; electron-donating groups on the aryl substituent tend to stabilize the boroxine ring. clockss.org

While this reaction is typically discussed for monoboronic acids, a diboronic acid like this compound could potentially participate in the formation of more complex polymeric or oligomeric boroxine structures. The equilibrium between the boronic acid and the boroxine is dynamic, and the boroxine can be converted back to the boronic acid by hydrolysis, for instance, through recrystallization from water. clockss.org This reversible nature has been explored in the development of dynamic covalent materials. researchgate.net

Role in Carbon-Carbon Bond Forming Reactions

The boronic acid functionalities of this compound make it a valuable precursor for transition metal-catalyzed carbon-carbon bond formation, most notably the Suzuki-Miyaura cross-coupling reaction.

The Suzuki-Miyaura reaction is a powerful method for creating C-C bonds by coupling an organoboron species (like a boronic acid or ester) with an organohalide or triflate, catalyzed by a palladium(0) complex. libretexts.orgwikipedia.org The reaction is widely used for synthesizing biaryls, polyolefins, and styrenes. wikipedia.org this compound, with its two reactive sites, can serve as a building block for creating polymers or macrocycles. sigmaaldrich.com

The catalytic cycle of the Suzuki-Miyaura reaction is generally understood to involve three key steps: libretexts.org

Oxidative Addition: The active Pd(0) catalyst reacts with the organohalide (Ar-X) to form a Pd(II) intermediate (Ar-Pd-X). libretexts.org This is often the rate-determining step in the cycle. The reaction proceeds with retention of stereochemistry for vinyl halides. wikipedia.org

Transmetalation: The organoboron compound transfers its organic group to the palladium center. wikipedia.org This step requires the presence of a base, which activates the boronic acid or boronate ester to form a more nucleophilic borate (B1201080) species, facilitating the transfer of the aryl group from boron to palladium and displacing the halide. libretexts.org The exact mechanism of transmetalation is still an area of active investigation. wikipedia.org

Reductive Elimination: The two organic groups on the Pd(II) complex couple and are eliminated from the metal center, forming the new C-C bond in the final product (Ar-Ar'). libretexts.org This step regenerates the Pd(0) catalyst, allowing it to re-enter the catalytic cycle.

When this compound is used, it can undergo a double Suzuki-Miyaura coupling with two equivalents of an organohalide, leading to the formation of extended π-conjugated systems.

Table 2: Mechanistic Steps of the Suzuki-Miyaura Reaction

StepDescriptionKey Intermediates
Oxidative Addition The Pd(0) catalyst inserts into the carbon-halide bond of the organohalide.Pd(0) complex, Organohalide (R¹-X), Pd(II) complex ([R¹-Pd-X]L₂)
Transmetalation The organic group from the organoboron species is transferred to the Pd(II) center, displacing the halide.Pd(II) complex, Organoboron (R²-BY₂), Base, [R¹-Pd-R²]L₂
Reductive Elimination The two organic groups on the palladium couple, forming the final product and regenerating the Pd(0) catalyst.[R¹-Pd-R²]L₂, Final Product (R¹-R²), Pd(0) complex

The Heck reaction (or Mizoroki-Heck reaction) is another palladium-catalyzed C-C bond-forming reaction, which couples an unsaturated halide or triflate with an alkene. wikipedia.orgorganic-chemistry.org The catalytic cycle also involves oxidative addition of the halide to a Pd(0) center, followed by alkene insertion into the Pd-C bond, and subsequent β-hydride elimination to yield the substituted alkene product. wikipedia.orgyoutube.com

While boronic acids are the characteristic coupling partners in Suzuki reactions, not the Heck reaction, there is a broader context of related palladium-catalyzed chemistry. Research has explored the competition between Heck-type coupling and conjugate addition in reactions involving arylboronic acids and α,β-unsaturated carbonyl compounds, particularly with rhodium catalysts. rsc.org In these systems, the reaction pathway can be directed towards either the Heck-type product or the conjugate addition product by carefully tuning the ligands, reactant ratios, and pH. rsc.org Although direct application of this compound in a classic Heck reaction is not typical, its derivatives could potentially be explored in related cross-coupling methodologies beyond the Suzuki-Miyaura reaction.

Potential for Metal Coordination and Ligand Behavior in Catalysis

The this compound molecule offers several possibilities for metal coordination and can behave as a ligand in catalytic systems. This behavior can arise from both the boronic acid groups and the biphenylene scaffold.

The oxygen atoms of the boronic acid groups possess lone pairs of electrons and can act as Lewis bases, coordinating to metal centers. This is analogous to how other oxygen-containing functional groups form complexes with transition metals like copper(II), zinc(II), and nickel(II). monash.edu

More significantly, the boronic acid groups, particularly when converted to boronic esters, are strongly Lewis acidic. nih.gov This property can be exploited to form stable Lewis acid-base adducts through coordinate covalent N→B bonds when reacted with nitrogen-containing ligands like bipyridines. nih.gov This self-assembly capability allows for the construction of complex supramolecular structures, including polymers and host-guest complexes. nih.gov

Furthermore, the biphenylene framework itself can interact with metal surfaces. First-principles studies on the interaction of biphenylene with various metal substrates (including Pd, Pt, Ag, and Cu) show that the metal can significantly alter the electronic properties of the biphenylene and enhance its catalytic performance for reactions like the hydrogen evolution reaction. arxiv.org The combination of the rigid, planar biphenylene backbone and the strategically placed, reactive boronic acid groups makes this compound a promising candidate for designing novel ligands and materials where metal coordination can be precisely controlled to influence catalytic activity or create advanced, self-assembled materials. nih.gov

Supramolecular Interactions and Hydrogen Bonding Capabilities

The arrangement of the two boronic acid groups in a peri-relationship on the biphenylene core is expected to be a dominant factor in its supramolecular behavior. This fixed proximity can lead to distinct hydrogen bonding patterns, both in the solid state and in solution.

The hydrogen-bonding capabilities of boronic acids are fundamental to their use in molecular recognition and the construction of supramolecular assemblies. The two boronic acid moieties of this compound can act as hydrogen bond donors, interacting with suitable acceptor molecules. This dual binding capability makes it a potentially valuable building block for creating intricate, self-assembled structures. The rigid biphenylene spacer would enforce a specific spatial arrangement of these interactions, allowing for the design of receptors with high selectivity for specific guest molecules.

Reversibility in Bond Formation and its Implications for Dynamic Covalent Chemistry

The reversible formation of boronate esters from boronic acids and diols is a cornerstone of dynamic covalent chemistry (DCC). csic.esnih.govrsc.orgresearchgate.net This reversible nature allows for the creation of "smart" materials that can adapt their structure and properties in response to external stimuli such as changes in pH or the presence of competing diols. nih.govrsc.orgresearchgate.net

This compound, with its two reactive sites, is a prime candidate for the construction of dynamic covalent polymers and networks. csic.esnih.govrsc.orgresearchgate.netrsc.org When reacted with polyols, it can act as a crosslinker, forming robust yet adaptable hydrogels or other polymeric materials. The stability of the resulting boronate esters is influenced by the pH of the medium, with the equilibrium generally favoring the ester form at higher pH values.

The unique geometry of this compound could lead to the formation of macrocyclic structures or polymers with a high degree of order. The rigid biphenylene linker would dictate the distance and orientation between crosslinks, influencing the mechanical and responsive properties of the resulting materials.

Table 1: Potential Applications of this compound in Dynamic Covalent Chemistry

Application AreaDescription
Self-Healing Materials The reversible nature of boronate ester bonds can allow for the spontaneous repair of mechanical damage in polymeric materials crosslinked with this compound.
Stimuli-Responsive Drug Delivery Hydrogels formed using this compound could encapsulate therapeutic agents and release them in response to specific pH triggers in the body.
Sensors The interaction of the boronic acid groups with specific analytes (e.g., saccharides) could be designed to produce a detectable signal, forming the basis of a chemical sensor.
Dynamic Combinatorial Libraries The reversible bond formation can be exploited to generate libraries of different molecules from a set of building blocks, allowing for the rapid screening of compounds with desired properties.

Comparative Analysis of Reactivity with Related Biphenyldiboronic Acid Isomers

The reactivity of biphenyldiboronic acids is significantly influenced by the relative positions of the two boronic acid groups. In the context of the Suzuki-Miyaura coupling reaction, for instance, the electronic and steric environment of the boronic acid moiety plays a crucial role. libretexts.org

Compared to its other isomers, such as 4,4'-biphenyldiboronic acid bldpharm.com or 2,2'-biphenyldiboronic acid, the 1,8-isomer presents a unique case. The proximity of the two boronic acid groups in this compound could lead to intramolecular interactions that modulate their reactivity. For example, one boronic acid group might electronically influence the other, potentially affecting its rate of transmetalation in a catalytic cycle.

Furthermore, the rigid and strained nature of the biphenylene core in the 1,8-isomer could lead to different reactivity profiles compared to the more flexible biphenyl (B1667301) systems of other isomers. In reactions where the geometry of the transition state is critical, the constrained nature of this compound might favor or disfavor certain reaction pathways. For instance, intramolecular cyclization reactions might be more facile for the 1,8-isomer compared to isomers where the boronic acid groups are more distant. youtube.com

Table 2: Comparison of Biphenyldiboronic Acid Isomers

IsomerKey Structural FeaturePotential Impact on Reactivity
This compound Boronic acid groups in close, fixed proximity on a rigid, strained ring system.Potential for intramolecular interactions and unique stereochemical constraints in reactions. May favor cyclization.
[1,1'-Biphenyl]-4,4'-diyldiboronic acid Boronic acid groups are distant and on opposite ends of a relatively flexible biphenyl core.The two reactive sites are largely independent, suitable for forming linear polymers or connecting distant molecular components. bldpharm.com
[1,1'-Biphenyl]-2,2'-diyldiboronic acid Boronic acid groups are in ortho positions, allowing for potential chelation or intramolecular reactions, but with more conformational freedom than the 1,8-isomer.Can act as a bidentate ligand or undergo intramolecular reactions to form seven-membered rings.

Research on this compound in Advanced Materials and Organic Synthesis Remains Undocumented

Despite extensive searches of scientific literature and chemical databases, there is currently no available research detailing the application of this compound as a chemical compound in the development of advanced materials, specifically in the formation of Covalent Organic Frameworks (COFs). Consequently, an article structured around its use in COFs for applications such as gas adsorption, electrochemistry, and optoelectronics cannot be generated at this time due to a lack of foundational data.

Covalent Organic Frameworks are a class of porous, crystalline polymers with a wide range of potential applications stemming from their tunable structures and high surface areas. The design of these materials relies on the selection of specific organic building blocks, or linkers, that polymerize to form the framework. While boronic acids and biphenyl-containing molecules are commonly used as linkers in COF synthesis, the specific isomer this compound does not appear in published literature within this context.

General principles of COF design involve the use of monomers with specific symmetries to guide the formation of predictable and ordered network topologies. The functional properties of the resulting COFs, such as their ability to adsorb gases, conduct electricity, or interact with light, are directly influenced by the chemical nature of the linkers used. For instance, the incorporation of specific functional groups can enhance CO₂ uptake, while the integration of redox-active or photo-active moieties can impart electrochemical or optoelectronic properties.

However, without any documented synthesis of COFs using this compound, it is not possible to provide details on:

Design Principles: The specific geometric and electronic considerations for using this linker in COF design.

Synthesis and Topology: The reaction conditions required to form a COF with this linker or the resulting crystalline structure.

Functionalization: Methods for modifying a COF built from this specific precursor.

Application Data: Performance metrics in gas adsorption and separation, electrochemical sensing or storage, or optoelectronic devices.

The absence of information on this compound in the context of advanced materials suggests that it may be a novel compound that has not yet been synthesized or that its use as a COF linker has not been explored or reported in the scientific community. Further research would be required to first synthesize and characterize this molecule and then to investigate its potential for creating new functional materials.

Applications of Biphenylene 1,8 Diyldiboronic Acid in Advanced Materials and Organic Synthesis

Organic Electronic and Optoelectronic Devices

While specific studies detailing the integration of Biphenylene-1,8-diyldiboronic acid into electronic devices are not extensively documented, the broader class of arylboronic acids and their derivatives are recognized for their utility in organic electronics. The presence of the boronic acid groups allows for the synthesis of various functional materials.

The synthesis of novel organic semiconductors is crucial for advancing OTFT technology. Boronic acids serve as key reactants in creating complex organic molecules. For instance, derivatives such as 1,3,2-diazaboroine compounds, which can be synthesized from boronic acid precursors, have been identified for their potential application in organic thin-film transistors. sigmaaldrich.com The biphenylene (B1199973) scaffold of this compound could provide a rigid and planar core structure beneficial for charge transport in a thin-film format.

Organic field-effect transistors represent a significant area of development for boronic acid-derived materials. Arylboronates, formed from the reaction of boronic acids with diols like catechol or dihydroxynaphthalene, have been investigated for their use as organic semiconductors in OFETs. sigmaaldrich.com The conversion of this compound into such boronate esters could yield materials with tailored electronic properties suitable for OFET channels.

The same class of arylboronates derived from boronic acids is also explored for use in light-emitting diodes. sigmaaldrich.com The electronic properties of these materials can be tuned through the choice of the diol and the aromatic core, influencing the emission characteristics of the resulting LED. The rigid biphenylene unit in this compound could lead to derivatives with high photoluminescence quantum yields, a desirable trait for LED components.

Supramolecular Chemistry and Self-Assembly

The two boronic acid groups on the this compound molecule are prime sites for directing non-covalent and dynamic covalent interactions, making the compound a candidate for constructing complex supramolecular architectures.

This compound is well-suited for building polymeric structures through self-assembly. This can be achieved via two primary interactions:

Boronate Ester Formation: Diboronic acids can react with poly-diol compounds to form extended polymer networks linked by boronate esters. This reversible covalent bonding is a cornerstone of dynamic covalent chemistry.

Lewis Acid-Base Adducts: The boron atoms in boronic acids are Lewis acidic and can coordinate with Lewis bases, such as pyridines. Research on other diboronic acids has shown that reacting them with multitopic pyridine (B92270) linkers can lead to the self-assembly of discrete macrocycles and cages. mdpi.com Similar principles could be applied to this compound to create novel supramolecular structures. An investigation into the self-assembly of 1,4-phenylene diboronic acid with 1,8-dihydroxy naphthalene (B1677914) and 4,4'-bipyridine (B149096) resulted in an insoluble crystalline material, demonstrating the strong driving force for assembly. mdpi.com

Table 1: Potential Self-Assembly Interactions of this compound

Interacting Moiety Resulting Bond/Structure Potential Application
Diols / Polyols Boronate Esters Dynamic Polymers, Hydrogels
Dipyridyl Linkers N→B Dative Bonds Supramolecular Cages, Host-Guest Systems

This table is based on the general reactivity of boronic acids.

The hydroxyl (-OH) groups of the boronic acid functional moieties are capable of acting as both hydrogen bond donors and acceptors. This allows for the formation of extensive hydrogen-bonded networks in the solid state. In analogous molecules, such as biphenyl-4,4'-diphosphonic acid, strong O-H···O interactions between the acid groups dictate the periodic organization of the molecules in the crystal structure. nih.gov This principle suggests that this compound can similarly self-assemble into ordered, hydrogen-bonded architectures, creating regions of hydrophilic and hydrophobic character within the crystal lattice. nih.gov

Table 2: List of Compounds Mentioned

Compound Name
This compound
[1,1'-Biphenyl]-4,4'-diyldiboronic acid
1,3,2-Diazaboroine
1,4-Phenylene diboronic acid
1,8-Dihydroxy naphthalene
4,4'-Bipyridine
Biphenyl-4,4'-diphosphonic acid

Cyclophane-Type Motifs in Supramolecular Assemblies

The self-assembly of molecular components into discrete, well-defined structures is a cornerstone of supramolecular chemistry. Diboronic acids are particularly useful in this regard, as they can readily condense with diols or interact with nitrogen-based linkers to form macrocycles and cages. The rigid and pre-organized structure of this compound makes it an exceptional building block for the construction of cyclophane-type motifs.

Unlike flexible diboronic acids, the biphenylene core locks the two boronic acid groups into a fixed angular arrangement. This inherent structural constraint directs the assembly process, significantly reducing the likelihood of forming oligomeric or polymeric side products and favoring the formation of discrete macrocycles. When reacted with complementary linear or angular ditopic linkers (e.g., diols or bipyridines), the biphenylene unit acts as a corner piece, guiding the formation of well-defined, hollow, cage-like structures. This principle has been demonstrated with other rigid diboronic acids, which form macrocycles and cages upon crystallization with suitable linkers. acs.orgchinesechemsoc.org The resulting assemblies often feature internal cavities capable of encapsulating solvent or guest molecules, making them promising for applications in molecular recognition, separations, and sensing. acs.orgchinesechemsoc.org The controlled, diastereoselective self-assembly of chiral diboronic acids into specific macrocyclic structures further highlights the power of using geometrically defined building blocks. chinesechemsoc.org

Modulation of Supramolecular Polymer Chain Length and Morphology

This compound, with its defined bent structure, can function as a "kink-inducing" or chain-capping monomer in a supramolecular polymerization process. When copolymerized with linear, self-assembling monomers, even small amounts of this angular unit can disrupt the linear propagation of the polymer chain. This disruption can lead to several outcomes:

Chain Length Modulation: The steric strain introduced by the bent biphenylene unit can terminate the polymerization, allowing for precise control over the average chain length of the supramolecular polymer.

Morphology Control: The introduction of regular "kinks" can alter the polymer's morphology from rigid, linear rods to more flexible coils or other complex secondary structures. Studies on other systems have shown that monomer geometry is a critical factor in dictating the final structure of the supramolecular assembly. chinesechemsoc.org For instance, the planarity and geometric shape of stilbene-based monomers directly influence whether they form long, linear fibers or other types of aggregates in water. chinesechemsoc.org

Dimensionality Control: The strategic use of bent monomers can frustrate the packing required for the formation of one-dimensional (1D) fibers, potentially favoring the creation of two-dimensional (2D) sheet-like structures or discrete oligomers. tue.nlnih.gov

This ability to precisely influence the architecture of a supramolecular polymer by introducing a geometrically distinct comonomer is a powerful tool for designing "smart" materials with tunable properties. google.com

Catalysis and Ligand Design

The rigid biphenylene framework is an attractive scaffold for the design of specialized ligands and catalysts, offering both steric control and unique electronic properties.

Ligand Role in Transition Metal Catalysis (e.g., Palladium, Ruthenium)

The biphenylene skeleton can serve as a robust backbone for crafting ligands used in transition metal catalysis. rsc.org Its rigidity ensures a well-defined spatial arrangement of coordinating atoms, which is crucial for influencing the selectivity and activity of a metal catalyst.

Palladium Catalysis: The biphenylene unit has been successfully used as a bridge in bis-N-heterocyclic carbene (NHC) ligands for palladium. researchgate.net These dinuclear palladium complexes, where two metal centers are held at a fixed distance by the biphenylene spacer, have shown notable catalytic activity. The defined geometry of the ligand is believed to play a key role in the catalytic cycle, potentially enabling cooperative effects between the two metal centers. Furthermore, computational studies show that metal supports like palladium can enhance the intrinsic catalytic properties of the biphenylene structure itself, suggesting a synergistic electronic interaction at the metal-biphenylene interface.

Ruthenium Catalysis: While specific examples using this compound as a ligand for ruthenium are not prominent, the design principles remain applicable. Ruthenium complexes with tailored polypyridyl or NNN-tridentate ligands are highly effective catalysts for reactions like transfer hydrogenation. rsc.orgrsc.orgnih.govnih.govresearchgate.net The biphenylene scaffold could be incorporated into such ligand systems to create a specific coordination environment, influencing the catalyst's performance through steric and electronic effects.

Catalytic Activity in Specific Organic Transformations

Palladium complexes featuring biphenylene-based ligands have demonstrated efficacy in important carbon-carbon bond-forming reactions. The predictable structure of these ligands allows for fine-tuning of the catalyst's reactivity. acs.org

One study investigated the performance of palladium complexes with biphenylene-bridged bis-imidazolylidene ligands in two key transformations:

Suzuki-Miyaura Coupling: This reaction, which couples aryl halides with arylboronic acids, is fundamental to organic synthesis. youtube.com

Acylation of Aryl Halides: The reaction of aryl halides with aldehydes.

The research found that these biphenylene-based catalysts were active for these transformations. The results underscore how the biphenylene framework can be leveraged to create effective catalysts for challenging organic reactions. acs.org

Table 1: Catalytic Performance of Biphenylene-Bridged Palladium Complexes

Reaction Type Substrates Catalyst Type Key Finding
Suzuki-Miyaura Coupling Aryl halides, Arylboronic acids Pd(II) with biphenylene-bridged bis-NHC ligand The complex demonstrated good catalytic activity.

Building Block in Complex Organic Molecule Synthesis

The synthesis of highly strained, non-planar aromatic structures represents a significant challenge in organic chemistry. The unique geometry of this compound makes it a powerful building block for accessing such complex molecules.

Preparation of Cycloparaphenylenes

Cycloparaphenylenes (CPPs), also known as "carbon nanohoops," are cyclic molecules composed of para-linked benzene (B151609) rings. They are essentially the smallest possible segments of armchair-type carbon nanotubes and possess significant ring strain. A key strategy for synthesizing CPPs involves the macrocyclization of pre-angled building blocks. nih.govwikipedia.org This approach minimizes the strain energy penalty during the ring-closing step.

This compound is an ideal candidate for this strategy. Its rigid, bent structure serves as a "pre-angled" corner unit, perfectly primed for incorporation into a strained, circular architecture. A plausible synthetic route would involve a palladium-catalyzed Suzuki coupling reaction between this compound and a suitable dihaloaromatic comonomer. beilstein-journals.org This would generate a macrocyclic precursor that already contains the necessary curvature for the final CPP structure. The final step would be a reductive aromatization to yield the target nanohoop. nih.govbeilstein-journals.org

Modern CPP syntheses rely on modular and high-yielding methods, often employing boronic esters in key coupling steps. nih.govresearchgate.netrsc.org The use of a well-defined, pre-strained building block like this compound fits perfectly within this paradigm, offering a direct and strategic pathway to novel and complex CPP structures.

Table 2: Mentioned Chemical Compounds

Compound Name
This compound
Palladium
Ruthenium
Hydrocinnamaldehyde

Synthesis of 1,3,2-Diazaboroine Derivatives

The reaction of diboronic acids with 1,2-diamines provides a direct route to the formation of 1,3,2-diazaboroine heterocycles. These boron- and nitrogen-containing rings are of interest due to their isoelectronic relationship with benzene and their potential applications in optoelectronics and as novel ligands.

While direct experimental evidence for the reaction of this compound with 1,2-diamines to form the corresponding diazaboroine-fused biphenylene system is not extensively documented in readily available literature, the general reactivity of diboronic acids suggests a feasible synthetic pathway. The condensation reaction would involve the formation of two B-N bonds, leading to a novel polycyclic aromatic hydrocarbon (PAH) containing a BN-doped six-membered ring fused to the biphenylene core.

General Reaction Scheme:

The proposed reaction would proceed as follows, where R represents substituents on the diamine:

Generated code

Anticipated Research Findings:

Based on analogous reactions with other diboronic acids, the synthesis would likely be carried out under inert conditions, often with the removal of water to drive the equilibrium towards the product. The choice of solvent and reaction temperature would be crucial to optimize the yield and purity of the resulting 1,3,2-diazaboroine derivative.

Table 1: Hypothetical Reaction Parameters for the Synthesis of Biphenylene-fused 1,3,2-Diazaboroines

ParameterConditionRationale
Reactants This compound, Substituted 1,2-phenylenediamineIntroduction of the biphenylene unit and formation of the diazaboroine ring.
Solvent Anhydrous toluene (B28343) or xyleneAprotic solvent to avoid hydrolysis of the boronic acid and to facilitate azeotropic removal of water.
Catalyst None (typically) or mild acid/base catalystThe reaction is often thermally driven, but catalysis might enhance the rate.
Temperature RefluxTo provide sufficient energy for the condensation and to remove water.
Atmosphere Inert (e.g., Nitrogen or Argon)To prevent oxidation and side reactions.

The resulting diazaboroine-fused biphenylene would be a novel BN-doped PAH. Its electronic and photophysical properties would be of significant interest for fundamental research and potential applications in organic electronics.

Construction of Conjugated Polymer Systems via Polymerization Reactions

This compound is a promising monomer for the synthesis of conjugated polymers due to the rigid and planar nature of the biphenylene unit, which can enhance π-conjugation and charge transport properties in the resulting materials. Suzuki polycondensation, a powerful palladium-catalyzed cross-coupling reaction, is a key method for the synthesis of such polymers. chemrxiv.org

In this context, this compound can be copolymerized with various dihalogenated aromatic compounds to introduce the biphenylene moiety into the polymer backbone. These polymers are being explored for applications in gas storage, chemical sensing, and organic electronics. rsc.org

Research Findings on Biphenylene-Based Conjugated Microporous Polymers:

Recent research has demonstrated the synthesis of conjugated microporous polymers (CMPs) based on biphenylene units. rsc.org While not using this compound directly, these studies provide insight into the properties of polymers containing the biphenylene core. For instance, CMPs synthesized via Suzuki and Sonogashira-Hagihara cross-coupling reactions of 3,4',5-tribromobiphenyl (B1596009) have shown high surface areas and significant CO2 adsorption capacities. rsc.org These polymers also exhibit luminescence, which can be quenched by nitroaromatic compounds, suggesting their potential as chemical sensors. rsc.org

Table 2: Properties of Biphenylene-Based Conjugated Microporous Polymers (CMPs)

PolymerBET Surface Area (m²/g)CO₂ Adsorption Capacity (cm³/g at 273 K/1 bar)CO₂/N₂ Selectivity (at 273 K/1 bar)Luminescence
CMP-LS1493--Blue
CMP-LS2157687.427.9Blue
CMP-LS3643---

Data sourced from a study on CMPs synthesized from 3,4',5-tribromobiphenyl. rsc.org

Synthesis of Biphenylene Ethynylene Co-polymers:

Another approach involves the synthesis of biphenylene ethynylene co-polymers. ias.ac.inresearchgate.net These materials are typically prepared via palladium/copper-catalyzed coupling reactions between a diethynylbiphenylene derivative and a diiodoaromatic compound. ias.ac.inresearchgate.net The introduction of the biphenylene fragment into the polymer backbone has been shown to blue-shift the lowest energy absorption band of the material. ias.ac.inresearchgate.net

The general structure of such a polymer is represented as: [-C≡C-Biphenylene-C≡C-Ar-]n, where 'Ar' is an aromatic unit.

The properties of these polymers, such as their molecular weight and photophysical characteristics, can be tuned by varying the comonomer and the length of the polymer chains.

Spectroscopic and Structural Characterization of Biphenylene 1,8 Diyldiboronic Acid Systems

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural analysis of boronic acid derivatives, providing detailed information about the hydrogen, carbon, and boron environments within the molecule.

¹H NMR Spectroscopic Analysis for Structural Elucidation and Proton Chemical Shifts

Proton (¹H) NMR spectroscopy is a primary technique for verifying the assembly of the aromatic framework and identifying the protons associated with the biphenylene (B1199973) core and the boronic acid groups. In biphenylene-1,8-diyldiboronic acid, the aromatic protons would exhibit complex splitting patterns due to spin-spin coupling. The chemical shifts of these protons are influenced by the anisotropic effects of the aromatic rings and the electronic nature of the boronic acid substituents.

For the biphenylene core itself, the protons typically resonate in the aromatic region, and their specific chemical shifts and coupling constants are diagnostic of the substitution pattern. In unsubstituted biphenylene, protons appear around δ 6.6-6.7 ppm. nih.gov The introduction of the boronic acid groups at the 1 and 8 positions would be expected to shift the resonances of the adjacent protons. For comparison, in a related compound, 4,4'-biphenyldiboronic acid, the aromatic protons appear as distinct doublets in the NMR spectrum. chemicalbook.com The protons of the B(OH)₂ groups are often broad and may exchange with solvent, making them difficult to observe or appear over a wide chemical shift range. For instance, in various phenylboronic acids, the B(OH)₂ protons are often not reported or are seen as a broad singlet.

Table 1: Typical ¹H NMR Chemical Shift Ranges for Protons in Biphenylene and Arylboronic Acids

Proton Type Typical Chemical Shift (δ, ppm)
Aromatic Protons (Biphenylene Core) 6.5 - 8.0

¹³C NMR Spectroscopic Analysis for Carbon Framework Confirmation

Carbon-13 (¹³C) NMR spectroscopy is employed to confirm the carbon skeleton of the molecule. Each unique carbon atom in this compound will produce a distinct signal, confirming the presence of the biphenylene framework. The carbon atoms directly bonded to the boron atoms (ipso-carbons) are of particular interest. These signals are often broadened due to the quadrupolar nature of the boron nucleus and can sometimes be difficult to detect. rsc.org

In related biphenyl (B1667301) compounds, the chemical shifts provide clear evidence of the carbon framework. rsc.org For this compound, the spectrum would be expected to show signals for the six unique carbons of the biphenylene core. The chemical shifts would be influenced by the substitution pattern, with the ipso-carbons attached to the boronic acid groups showing a characteristic downfield shift.

Table 2: Expected ¹³C NMR Chemical Shift Ranges for Biphenylene-based Diboronic Acids

Carbon Type Expected Chemical Shift (δ, ppm)
Aromatic Carbons 115 - 150

¹¹B NMR Spectroscopic Analysis for Boronic Acid Moiety Verification

Boron-11 (¹¹B) NMR spectroscopy is a crucial and direct method for verifying the presence and electronic state of the boron atoms in the boronic acid moieties. nsf.govsdsu.edu The chemical shift of the ¹¹B nucleus is highly sensitive to the coordination number and the substituents attached to the boron atom. For tricoordinate boronic acids (sp² hybridized boron), the signals typically appear in a characteristic downfield region.

In phenylboronic acids, the ¹¹B NMR signal for the trigonal planar boronic acid is generally found in the range of δ 27-30 ppm. rsc.orgnsf.gov The presence of a single, relatively sharp resonance in this region for this compound would confirm the presence of two equivalent tricoordinate boronic acid groups. The formation of boronate esters or self-condensation products like boroxines would result in different chemical shifts, typically moving upfield towards the region for tetracoordinate boron (around δ 3-15 ppm). researchgate.netmdpi.com

Table 3: Typical ¹¹B NMR Chemical Shifts for Boron Species

Boron Species Hybridization Typical Chemical Shift (δ, ppm)
Arylboronic Acid (Ar-B(OH)₂) sp² +18 to +30
Boronate Ester (Ar-B(OR)₂) sp² +20 to +30

Application of Solid-State NMR Techniques for Insoluble Systems

For biphenylene-based systems that may exhibit poor solubility, such as polymers or covalent organic frameworks (COFs) derived from this compound, solid-state NMR (ssNMR) is a powerful characterization tool. Solid-state ¹³C CP/MAS (Cross-Polarization/Magic-Angle Spinning) NMR can provide structural information on the carbon framework in the solid state.

Furthermore, solid-state ¹¹B NMR is particularly valuable for studying the structure and connectivity of boron sites in insoluble materials. rsc.org It can distinguish between trigonal and tetrahedral boron environments, providing insight into the formation of boroxine (B1236090) rings or other self-assembly structures common in solid boronic acids. Advanced techniques, such as 2D ¹¹B-¹¹B correlation experiments, can even probe the spatial proximity of boron atoms, which is critical for understanding the extended structures of materials derived from diboronic acids.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a rapid and effective method for identifying the key functional groups present in a molecule.

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

The FT-IR spectrum of this compound would be expected to show characteristic absorption bands corresponding to the vibrations of its functional groups. The most diagnostic bands would be those associated with the O-H and B-O bonds of the boronic acid moieties, as well as the C-H and C=C bonds of the aromatic biphenylene core.

Key vibrational modes include a broad O-H stretching band in the region of 3200-3600 cm⁻¹, which is characteristic of the hydrogen-bonded hydroxyl groups of the boronic acid. The B-O stretching vibration typically appears as a strong, sharp band around 1350 cm⁻¹. Aromatic C-H stretching vibrations are expected above 3000 cm⁻¹, while C=C stretching vibrations within the aromatic rings would be observed in the 1400-1600 cm⁻¹ region.

Table 4: Characteristic FT-IR Absorption Bands for Arylboronic Acids

Functional Group Vibrational Mode Typical Wavenumber (cm⁻¹)
Hydroxyl (-OH) O-H Stretch (H-bonded) 3200 - 3600 (broad)
Boron-Oxygen B-O Stretch 1310 - 1380 (strong)
Aromatic C-H C-H Stretch 3000 - 3100
Aromatic C=C C=C Stretch 1400 - 1600

Mass Spectrometry (MS)

Mass spectrometry is a fundamental technique for determining the molecular weight and fragmentation patterns of organic compounds. For boronic acids, electrospray ionization (ESI) is a commonly employed soft ionization technique. nih.gov

A systematic analysis of the behavior of arylboronic acids under ESI-MS conditions has been reported, providing critical information for understanding their gas-phase chemistry. nih.gov The analysis of a broad range of boronic acids using ultra-high-performance liquid chromatography-electrospray ionization mass spectrometry (UHPLC-ESI-MS) has been developed to avoid common issues such as dehydration, which can complicate the analysis by forming boroxines. rsc.org

High-Resolution Mass Spectrometry for Precise Molecular Weight Confirmation

High-resolution mass spectrometry (HRMS) is indispensable for the unambiguous confirmation of the elemental composition of a molecule by providing a highly accurate mass measurement. For this compound (C₁₂H₁₀B₂O₄), the precise molecular weight can be calculated and compared with the experimentally determined value.

Compound Formula Calculated Exact Mass (Da) Ionization Mode Observed Ion
This compoundC₁₂H₁₀B₂O₄239.0694ESI (-)[M-H]⁻

This table represents expected values for this compound based on its chemical formula and common mass spectrometry practices for similar compounds.

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is used to analyze its chromophoric system.

Electronic Absorption Properties and Chromophore Analysis

The UV-Vis spectrum of biphenylene-based systems is characterized by absorptions arising from π→π* transitions within the aromatic core. Computational studies on biphenylene-based polymers have been conducted to calculate their electronic and spectral properties. rsc.orgcdu.edu.ua For the free biphenylene molecule, DFT calculations have indicated that the first electronic transition at around 369 nm is symmetry forbidden, while a symmetry-allowed transition occurs at 310 nm with weak intensity, and a very intense absorption band is predicted in the UV region around 248 nm. cdu.edu.ua

The introduction of boronic acid groups at the 1,8-positions is expected to modulate these electronic transitions. The characteristic absorption band of the biphenyl chromophore is well-known, and the rigid, planarized structure of the biphenylene core in this compound would influence the position and intensity of these bands. researchgate.net Studies on related sterically crowded thienylene-phenylenes have shown evidence of through-space delocalization of π-electrons, a phenomenon that could also be relevant in biphenylene systems. researchgate.net

Monitoring Photochemical Processes and Photostability

The photostability of a compound is its ability to resist degradation upon exposure to light. The photochemical degradation of organic materials is a critical aspect, especially for applications in organic electronics. rsc.org While specific photostability studies on this compound are not detailed in the provided results, general principles of arylboronic acid chemistry and photochemistry are applicable. rsc.org The generation of aryl radicals from aromatic boronic acid derivatives through photochemically induced carbon-boron bond cleavage is a known process. rsc.org Understanding these degradation pathways is essential for determining the compound's suitability for applications where it might be exposed to light.

X-ray Crystallography

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. researchgate.netresearchgate.net This technique can provide precise bond lengths, bond angles, and information about intermolecular interactions, such as hydrogen bonding and π-π stacking.

While a specific crystal structure for this compound is not available in the search results, the principles of crystal engineering with boronic acids and related biphenyl compounds offer insights into its likely solid-state structure. youtube.comresearchgate.net Boronic acids are known to form hydrogen-bonded dimers and more extended supramolecular assemblies. nih.gov The crystal structure of 4,4'-dimethoxybiphenyl has been studied in detail, revealing information about intramolecular motion and intermolecular interactions in the crystal lattice. brynmawr.edunih.gov

The supramolecular assembly of bifunctional borinic acids can lead to the formation of one-dimensional chains through hydrogen bonding. rsc.org Similarly, it is expected that this compound would form extended networks in the solid state, driven by hydrogen bonding between the boronic acid groups. The planar biphenylene core may also facilitate π-π stacking interactions, further influencing the crystal packing. The study of co-crystals of other boronic acids with N-donor ligands has revealed the formation of exotic networks, including stacked layers and helical chains. nih.gov

Single Crystal X-ray Diffraction for Precise Molecular Structure Determination

In a typical analysis, a suitable single crystal of the compound is grown and irradiated with a focused X-ray beam. The resulting diffraction pattern is analyzed to generate an electron density map, from which the atomic positions can be determined.

Table 1: Illustrative Single Crystal X-ray Diffraction Data for a Related Diboronic Acid (1,3-Phenylenediboronic Acid)

Parameter Value Reference
Chemical Formula C₆H₈B₂O₄ mdpi.com
Crystal System Monoclinic mdpi.com
Space Group C2/c mdpi.com
a (Å) 6.994(1) mdpi.com
b (Å) 7.124(1) mdpi.com
c (Å) 15.025(3) mdpi.com
β (°) 97.70(3) mdpi.com
Volume (ų) 741.87(3) mdpi.com

Analysis of Intermolecular Interactions and Crystal Packing

Beyond individual molecular structure, SCXRD data is fundamental for analyzing how molecules interact and pack in the solid state. For boronic acids, the primary intermolecular interaction is strong hydrogen bonding between the hydroxyl groups. Typically, arylboronic acids form centrosymmetric dimers through a pair of O-H···O hydrogen bonds, creating a characteristic R²₂(8) ring motif. iucr.org

These dimeric units then self-assemble into larger architectures. In the case of diboronic acids, these interactions can lead to the formation of infinite ribbons, sheets, or more complex three-dimensional networks. mdpi.compsu.edu For example, the crystal structure of 1,4-phenylenediboronic acid shows that the primary dimeric units are further linked into linear chains, which in turn associate through secondary hydrogen bonds to form extensive sheets. researchgate.net The analysis of these interactions is crucial for crystal engineering, where the goal is to design materials with specific properties based on predictable packing motifs. The rigid biphenylene core of this compound would impose significant geometric constraints on the resulting crystal packing compared to more flexible phenyl-based analogues.

Structural Characterization of Boron-Containing Heterocycles

This compound is a key precursor for synthesizing boron-containing heterocyclic systems. Boronic acids readily undergo condensation reactions with diols, diamines, and other bifunctional reagents to form stable five- or six-membered rings. iucr.org For example, reaction with 1,2- or 1,3-diols yields cyclic boronic esters (boronates).

The structural characterization of these heterocycles relies heavily on spectroscopic methods and, when possible, SCXRD.

NMR Spectroscopy: ¹¹B NMR spectroscopy is particularly diagnostic. A change in the coordination number of the boron atom from trigonal planar (in the boronic acid) to tetrahedral (in a zwitterionic or dative-bonded heterocycle) is accompanied by a significant upfield shift in the ¹¹B NMR spectrum. iucr.org

Mass Spectrometry: This technique confirms the molecular weight of the newly formed heterocycle.

SCXRD: Provides definitive proof of the heterocyclic ring formation and its conformation (e.g., chair, boat). For instance, X-ray analysis of boronate esters derived from amino-diols has shown them to be six-membered heterocycles with a chair conformation. iucr.org

The synthesis of boron-containing heterocycles can be a powerful tool for creating unique molecular architectures, including macrocycles and polymers. iucr.org

Determination of Supramolecular Architectures and Hydrogen-Bonded Networks

The ability of boronic acids to act as both hydrogen bond donors and acceptors makes them exceptional building blocks for supramolecular chemistry. nih.gov The two B(OH)₂ groups of a diboronic acid can engage in multiple hydrogen-bonding interactions, directing the self-assembly of intricate and often highly ordered supramolecular architectures. mdpi.comnih.gov

Other Advanced Characterization Techniques for Materials and Compounds

Powder X-ray Diffraction (P-XRD) for Material Crystallinity Assessment

Powder X-ray Diffraction (P-XRD) is a non-destructive analytical technique used to characterize the crystalline nature of bulk materials. Unlike SCXRD, which requires a single, perfect crystal, P-XRD is performed on a finely powdered sample containing a multitude of small crystallites in random orientations. The resulting diffractogram is a unique fingerprint of the crystalline phase(s) present.

For systems involving this compound, P-XRD is used for several key purposes:

Phase Purity: To confirm that the synthesized bulk material consists of a single crystalline phase and is free from crystalline impurities or unreacted starting materials. nih.gov

Polymorph Screening: To identify if the compound exists in different crystalline forms (polymorphs), as different polymorphs can have different physical properties.

Comparison with Simulation: The experimental P-XRD pattern can be compared to a pattern simulated from single-crystal X-ray data to confirm that the bulk sample is structurally identical to the single crystal analyzed.

This technique is indispensable in materials science, particularly in the development of crystalline materials like Covalent Organic Frameworks (COFs), where boronic acids are common building blocks.

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique used to determine the mass fractions of carbon, hydrogen, nitrogen, and other elements in a sample. This is typically achieved through combustion analysis, where the sample is burned in an excess of oxygen, and the resulting combustion products (e.g., CO₂, H₂O) are collected and quantified.

For a new compound like a derivative of this compound, elemental analysis serves as a crucial check of its elemental composition and purity. The experimentally determined percentages of each element are compared against the theoretically calculated values based on the expected molecular formula. A close match between the experimental and calculated values provides strong evidence for the proposed chemical formula. rsc.org

Table 2: Theoretical Elemental Composition of this compound (C₁₂H₁₀B₂O₄)

Element Symbol Atomic Weight % Composition
Carbon C 12.011 64.40%
Hydrogen H 1.008 4.50%
Boron B 10.81 9.66%

Computational Chemistry Approaches to Biphenylene 1,8 Diyldiboronic Acid

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for investigating the structure and reactivity of organic and organometallic compounds. This method is based on the principle that the total energy of a system is a functional of its electron density. By employing various functionals, such as the widely used B3LYP hybrid functional, in conjunction with appropriate basis sets (e.g., 6-311++G(d,p)), it is possible to obtain a detailed description of the molecule's electronic landscape.

DFT calculations are instrumental in elucidating the electronic structure of Biphenylene-1,8-diyldiboronic acid. The core of this molecule, the biphenylene (B1199973) unit, is a fascinating polycyclic hydrocarbon composed of two benzene (B151609) rings fused to a central, formally anti-aromatic, cyclobutadiene (B73232) ring. scielo.org.mxresearchgate.net This fusion results in a unique electronic environment where the properties of the aromatic six-membered rings are perturbed by the strained four-membered ring.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical for understanding a molecule's chemical reactivity and electronic transitions. lodz.plmdpi.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy difference between these two orbitals, the HOMO-LUMO gap, is a key indicator of molecular stability; a larger gap generally implies higher stability and lower chemical reactivity. uef.fi

For this compound, the HOMO is expected to be distributed primarily across the π-system of the biphenylene core, as this is the most electron-rich part of the molecule. The LUMO, conversely, would likely have significant contributions from the vacant p-orbitals of the boron atoms in the boronic acid groups, making these sites susceptible to nucleophilic attack. The calculated HOMO-LUMO gap provides insight into the electronic excitation properties, which are relevant for applications in materials science and optoelectronics. dntb.gov.ua

Interactive Table 1: Representative Frontier Orbital Energies for this compound

This table presents hypothetical, yet representative, values for HOMO, LUMO, and the HOMO-LUMO gap as would be calculated by DFT.

ParameterEnergy (eV)
EHOMO -6.25
ELUMO -1.80
Egap (HOMO-LUMO) 4.45

Key GCRDs include:

Electronegativity (χ): Measures the tendency of a molecule to attract electrons.

Chemical Hardness (η): Represents the resistance to change in electron distribution. It is calculated from the HOMO-LUMO gap.

Chemical Softness (S): The reciprocal of hardness, indicating how easily the electron cloud can be polarized.

Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons, acting as an electrophile. mdpi.com

By calculating these values for this compound, one can predict its general reactivity. The presence of the electron-deficient boronic acid groups is expected to result in a significant electrophilicity index, suggesting the molecule can act as a Lewis acid. researchgate.net

Interactive Table 2: Calculated Global Chemical Reactivity Descriptors

This table shows illustrative GCRD values for this compound, derived from the representative frontier orbital energies in Table 1.

DescriptorFormulaCalculated ValueUnit
Electronegativity (χ) -(EHOMO + ELUMO)/24.025eV
Chemical Hardness (η) (ELUMO - EHOMO)/22.225eV
Chemical Softness (S) 1 / (2η)0.225eV⁻¹
Electrophilicity Index (ω) χ² / (2η)3.641eV

A Molecular Electrostatic Potential (MEP) map is a visual tool used to understand the charge distribution and predict sites for electrophilic and nucleophilic attack. researchgate.netresearchgate.net The MEP is plotted onto the molecule's electron density surface, with different colors representing different values of the electrostatic potential. Typically, red indicates regions of negative potential (electron-rich), which are prone to electrophilic attack, while blue represents regions of positive potential (electron-poor), which are susceptible to nucleophilic attack. sci-hub.se

For this compound, an MEP map would reveal a complex landscape. The π-clouds of the six-membered rings would exhibit negative potential. In contrast, the regions around the hydrogen atoms of the hydroxyl groups and, most notably, the boron atoms would show a strong positive potential. nih.gov This highlights the Lewis acidic nature of the boron centers and their availability for interaction with nucleophiles, which is fundamental to the chemistry of boronic acids. nih.gov

The concept of aromaticity is crucial to understanding the stability and reactivity of this compound. While the six-membered rings are expected to be aromatic, the central four-membered ring is formally anti-aromatic. Nucleus Independent Chemical Shift (NICS) is a widely used computational method to quantify the aromaticity of a cyclic system. researchgate.net It involves placing a "ghost" atom (with no electrons or nucleus) at the center of a ring and calculating the magnetic shielding at that point. A negative NICS value indicates diatropic ring currents, characteristic of aromaticity, while a positive value indicates paratropic currents, a signature of anti-aromaticity.

Calculations for the parent biphenylene molecule show negative NICS values for the six-membered rings and a significantly positive NICS value for the central four-membered ring, confirming their respective aromatic and anti-aromatic characters. mdpi.com The introduction of the boronic acid groups at the 1 and 8 positions would likely modulate these values, as they can withdraw electron density from the adjacent rings, potentially altering their degree of aromaticity.

Interactive Table 3: Representative NICS(1) Values for Ring Systems

NICS(1) values are calculated 1 Å above the plane of the ring center, which is a standard method to assess π-aromaticity. The values below are illustrative for the core structure.

Ring SystemRepresentative NICS(1) Value (ppm)Aromatic Character
Six-membered ring -8.5Aromatic
Four-membered ring +18.0Anti-aromatic

DFT calculations are an invaluable tool for predicting and interpreting spectroscopic data, such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra. mdpi.comresearchgate.net By computing the magnetic shielding tensors for each nucleus, one can predict ¹H, ¹³C, and ¹¹B NMR chemical shifts. mcbu.edu.tr Similarly, by calculating the vibrational frequencies and their corresponding intensities, a theoretical IR spectrum can be generated.

These simulated spectra can be compared directly with experimental results to confirm the molecular structure. researchgate.net For this compound, DFT could predict the distinct chemical shifts for the non-equivalent protons and carbons of the biphenylene core, as well as the characteristic broad signal for the acidic protons of the B(OH)₂ groups in the ¹H NMR spectrum. The ¹¹B NMR shift would confirm the trigonal planar environment of the boron atom. The simulated IR spectrum would show characteristic B-O and O-H stretching frequencies, providing further structural validation. mdpi.com

Prediction of Reaction Pathways and Transition States

Computational methods, particularly Density Functional Theory (DFT), are instrumental in elucidating the mechanisms of reactions involving boronic acids. For a molecule such as this compound, these calculations can predict the energetic feasibility of various reaction pathways and identify the structures of high-energy transition states.

The primary reactions of interest for boronic acids are dynamic covalent reactions, which are reversible and allow for the creation of adaptable materials. Key predicted mechanisms for boronic esters, which would be formed from this compound reacting with diols, include hydrolysis/re-esterification, transesterification, and metathesis. rsc.org DFT calculations can model the energy profiles of these pathways. For instance, a model reaction of a boronic ester with a nucleophilic mediator like methanol (B129727) was explored using DFT to map the mechanistic pathway. rsc.org

Computational analysis can also be applied to retrosynthesis, using data-driven algorithms to predict potential synthetic routes to a target molecule or the products it might form. researchgate.net For this compound, such models could predict outcomes of polymerization or self-assembly reactions. The process involves identifying the "reaction core"—the atoms where bonds change—and using this information to generate generalized reaction rules. researchgate.net

The dynamic reaction landscape of boronic acids is sensitive to factors like the pKa of the acid, the structure of the diol partner, pH, and buffer composition. nih.gov Computational models can simulate these effects, providing a deeper understanding of the reaction kinetics. For example, exchange-spectroscopy NMR data can be complemented by calculations of activation energies for esterification and hydrolysis, revealing how different chemical environments influence reaction rates. nih.gov

Table 1: Computationally Explored Reaction Mechanisms for Boronic Acid Derivatives

Mechanism Description Computational Approach Key Findings
Hydrolysis/Re-esterification Reversible reaction with water, breaking and forming the boronic ester bond. rsc.org DFT Calculations Elucidation of the energy barrier for the addition/elimination of water.
Transesterification Exchange of the diol component of a boronic ester with a free diol. rsc.org DFT Calculations Mapping of the multi-step pathway and associated transition states.
Metathesis Direct exchange between two boronic esters leading to a scrambling of components. rsc.org DFT Calculations Investigation of the reaction energetics to determine its viability in dynamic networks.

| Nucleophile-Mediated Exchange | Catalyzed exchange reaction facilitated by a nucleophile like an alcohol. rsc.org | DFT Calculations | Modeling the role of the mediator in lowering the activation energy of the exchange. |

Modeling of Adsorption Capabilities (e.g., CO2 adsorption on biphenylene networks)

This compound is a prime candidate for use as an organic linker in the synthesis of porous materials like Covalent Organic Frameworks (COFs) or Porous Organic Polymers (POPs). Computational modeling is essential for predicting the performance of these materials for applications such as carbon dioxide (CO₂) capture before their synthesis.

The process involves constructing a model of the porous network derived from the this compound linker. Grand Canonical Monte Carlo (GCMC) simulations are then typically used to simulate the adsorption process of gases like CO₂. northwestern.edu These simulations can predict adsorption isotherms, which show the amount of gas adsorbed at different pressures and temperatures.

Studies on various metal-organic frameworks (MOFs) and other porous materials have shown that key factors influencing CO₂ uptake are the specific surface area, pore volume, and the chemical nature of the framework. nih.govresearchgate.net Computational screening can rapidly assess vast libraries of potential structures. For instance, advanced decision-tree-based models like XGBoost have been used to predict CO₂ uptake capacity based on inputs such as temperature, pressure, surface area, and pore volume, showing a strong correlation with experimental data. nih.govresearchgate.net Sensitivity analyses from these models consistently show that pressure and specific surface area have the most significant positive effects on CO₂ adsorption, while temperature has a negative impact. nih.govresearchgate.net

For biphenylene-based materials, DFT calculations can also shed light on the structural changes within the framework upon gas adsorption. In flexible frameworks, the adsorption of CO₂ can induce "breathing" effects, where the pore structure changes, and these transformations can be modeled to understand the sorption mechanism. mdpi.com

Table 2: Parameters for Computational Modeling of CO₂ Adsorption in Porous Frameworks

Parameter Description Relevance to Modeling
Pressure The partial pressure of CO₂ in the system. nih.govresearchgate.net A key input variable for GCMC simulations and machine learning models to predict uptake capacity. nih.govresearchgate.net
Temperature The temperature at which adsorption occurs. nih.govresearchgate.net Influences the kinetic energy of gas molecules and the thermodynamics of adsorption; higher temperatures generally lead to lower uptake. nih.govresearchgate.net
Pore Volume The total volume of the pores within the material. nih.govresearchgate.net Directly relates to the physical space available for gas molecules to occupy. nih.govresearchgate.net
Specific Surface Area The total surface area of the material per unit of mass. nih.govresearchgate.net A larger surface area provides more sites for gas molecules to adsorb onto the framework. nih.govresearchgate.net

| Framework Flexibility | The ability of the framework to change its structure upon guest adsorption. mdpi.com | Modeled using DFT and MD to understand hysteresis and structural transitions during adsorption/desorption cycles. mdpi.com |

Ab Initio Methods for Quantitative Interaction Energy Calculations

Ab initio (from first principles) methods are high-level computational techniques that solve the electronic Schrödinger equation without empirical parameters, providing highly accurate results. These methods are crucial for calculating quantitative interaction energies, for example, between this compound and other molecules or surfaces.

DFT, particularly with the inclusion of van der Waals (VdW) corrections, is a widely used method for these calculations. For instance, the interaction of lithium atoms with a 2D biphenylene sheet was studied using the RevPBE+D3 functional, which has been shown to be accurate for describing adsorption energies and distances. mdpi.com Such studies calculate the binding energy by comparing the total energy of the combined system (e.g., biphenylene and an interacting molecule) with the energies of the individual, isolated components. mdpi.com This approach can determine the most stable adsorption sites and the strength of the interaction.

In the context of this compound, ab initio calculations could be used to:

Quantify the interaction energy with solvent molecules, like water, which is critical for understanding its solubility and the mechanism of hydrolysis. researchgate.net

Calculate the non-covalent interaction energies (e.g., π-π stacking) between multiple this compound molecules, which governs its self-assembly and aggregation behavior.

Determine the binding energy of guest molecules within a porous framework constructed from this linker.

For the biphenylene/lithium system, calculations revealed that Li atoms prefer to remain dispersed on the sheet rather than forming dimers, with binding energies in the range of 1.74–1.83 eV depending on the adsorption site. mdpi.com Similar calculations for this compound would provide fundamental data on its intermolecular interaction potential.

Table 3: Example of Ab Initio Interaction Energy Calculation

System Computational Method Basis Set Calculated Property Finding
Li on Biphenylene Sheet DFT (RevPBE+D3) Plane-wave (500 eV cutoff) Binding Energy 1.74–1.83 eV, indicating strong interaction and site preference. mdpi.com

Molecular Dynamics Simulations for Dynamic Behavior and Aggregation Studies

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. By solving Newton's equations of motion, MD provides a detailed view of the dynamic behavior of systems, including conformational changes, diffusion, and self-assembly processes.

For systems involving this compound, MD simulations can be applied to understand:

Aggregation and Self-Assembly: Boronic acids can undergo reversible self-condensation to form boroxine (B1236090) rings or assemble into larger structures through other non-covalent interactions. acs.org MD simulations can model this aggregation process, revealing the structure and stability of the resulting assemblies in different solvents.

Dynamic Properties of Polymers: If this compound is used as a monomer to create polymers or networks, MD simulations can predict their mechanical and thermodynamic properties. For example, reactive MD simulations (using force fields like ReaxFF) have been used to study the thermomechanical properties and fracture patterns of biphenylene-based nanotubes. mdpi.com These simulations showed that the nanotubes have a high melting point of around 4000 K and a Young's modulus ranging from 746 to 1259 GPa. mdpi.com

Interaction with Biomolecules: Biphenylene networks have been studied for their interaction with proteins and DNA using MD simulations. acs.orgresearchgate.net These studies show that proteins tend to adsorb flatly on the biphenylene surface, driven primarily by strong van der Waals forces and π-π stacking. acs.orgconsensus.app Similar simulations could predict the biocompatibility and potential interactions of materials derived from this compound.

MD simulations provide access to timescales ranging from picoseconds to microseconds, allowing for the observation of processes like the folding of a polymer chain, the diffusion of small molecules through a porous network, or the dynamic exchange in a vitrimer material. rsc.orgnih.gov

Table 4: Applications of Molecular Dynamics Simulations

System Simulation Type Force Field Key Properties Studied
Biphenylene Nanotubes Reactive MD ReaxFF Thermomechanical stability, fracture patterns, Young's modulus, melting point. mdpi.com
Biphenylene Sheet + Proteins All-atom MD Not specified Adsorption mechanism, interaction forces (van der Waals, π-π stacking), conformational changes. acs.orgconsensus.app
Boronic Acid Polymers All-atom MD Not specified Self-assembly into micelles, dynamic covalent transformations, formation of star polymers. acs.org

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Biphenylene-1,8-diyldiboronic acid, and how can researchers mitigate hydrolysis or dehydration during synthesis?

  • Methodology :

  • Step 1 : Use anhydrous conditions and inert atmospheres (e.g., nitrogen/argon) to minimize hydrolysis. Boronic acids are prone to dehydration under acidic or high-temperature conditions.
  • Step 2 : Employ protecting groups (e.g., pinacol ester derivatives) during coupling reactions to stabilize the boronic acid moiety .
  • Step 3 : Monitor reaction progress via <sup>11</sup>B NMR spectroscopy to detect intermediates or decomposition products. For example, highlights that hydrolysis of tetramethyl naphthalene-1,8-diyldiboronate led to an inert oxadiborinine derivative instead of the desired boronic acid .

Q. How can researchers characterize the purity and structural integrity of this compound?

  • Methodology :

  • Step 1 : Use high-resolution mass spectrometry (HRMS) and elemental analysis to confirm molecular composition.
  • Step 2 : Perform X-ray crystallography for definitive structural confirmation, as seen in , which resolved unexpected cyclization products during synthesis .
  • Step 3 : Employ <sup>1</sup>H, <sup>13</sup>C, and <sup>11</sup>B NMR to verify functional groups and detect impurities.

Q. What are the recommended storage and handling protocols to ensure stability?

  • Methodology :

  • Step 1 : Store in airtight containers under inert gas (argon) at −20°C to prevent oxidation or moisture absorption.
  • Step 2 : Avoid contact with strong bases or oxidizers (e.g., peroxides), as boronic acids can undergo rapid decomposition .
  • Step 3 : Use gloveboxes for air-sensitive manipulations, particularly for reactions requiring anhydrous conditions.

Advanced Research Questions

Q. How should researchers address contradictions in reported reactivity or stability data for this compound?

  • Methodology :

  • Step 1 : Conduct controlled comparative studies under standardized conditions (e.g., solvent polarity, temperature). For example, revealed that hydrolysis conditions drastically altered product outcomes .
  • Step 2 : Validate findings using orthogonal analytical techniques (e.g., cross-checking NMR with X-ray data).
  • Step 3 : Review literature systematically using databases like PubMed or SciFinder, focusing on peer-reviewed studies (as in ) to identify consensus or outlier results .

Q. Why might Suzuki-Miyaura coupling reactions with this compound fail, and how can this be resolved?

  • Methodology :

  • Step 1 : Investigate steric hindrance caused by the biphenylene backbone, which may limit access to the boronic acid groups. Modify ligands (e.g., switch from Pd(PPh3)4 to Pd(dppf)Cl2) to enhance catalytic activity.
  • Step 2 : Optimize reaction solvents (e.g., THF/water mixtures) and bases (e.g., K2CO3) to balance solubility and reactivity. highlights solvent-dependent outcomes in analogous boronic acid reactions .
  • Step 3 : Pre-activate the boronic acid by converting it to a more stable trifluoroborate salt if side reactions persist.

Q. How can researchers identify and mitigate unexpected byproducts (e.g., cyclized or dehydrated derivatives) during synthesis?

  • Methodology :

  • Step 1 : Use tandem mass spectrometry (MS/MS) to detect low-abundance byproducts.
  • Step 2 : Apply computational modeling (e.g., DFT) to predict thermodynamic favorability of side reactions. identified cyclized oxadiborinine as a major byproduct under hydrolytic conditions .
  • Step 3 : Adjust reaction kinetics by lowering temperature or using flow chemistry to suppress undesired pathways.

Methodological Considerations

  • Data Contradiction Analysis : Cross-reference findings with studies on structurally similar compounds (e.g., naphthalene-1,8-diyldiboronic acid in ) to contextualize discrepancies .
  • Experimental Design : Prioritize reproducibility by documenting solvent purity (LC-MS grade, as in ) and equipment calibration .

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